Onametostat

Description

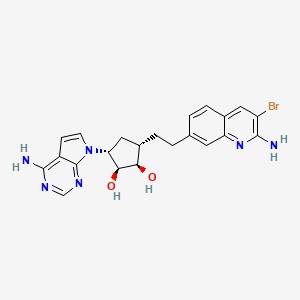

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN6O2/c23-15-8-12-3-1-11(7-16(12)28-21(15)25)2-4-13-9-17(19(31)18(13)30)29-6-5-14-20(24)26-10-27-22(14)29/h1,3,5-8,10,13,17-19,30-31H,2,4,9H2,(H2,25,28)(H2,24,26,27)/t13-,17+,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSMLQTUDJVICQ-CJODITQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O)CCC4=CC5=NC(=C(C=C5C=C4)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086772-26-9 | |

| Record name | Onametostat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086772269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8VKI8FPW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Onametostat: A Technical Guide to its Mechanism of Action in Lung Cancer

Introduction

Onametostat (JNJ-64619178) is a selective, orally available, and pseudo-irreversible small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme that is frequently overexpressed in various malignancies, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC), where its elevated levels are often associated with poor patient survival.[2][3] As a key regulator of numerous cellular processes, the inhibition of PRMT5 by this compound presents a promising therapeutic strategy. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, its downstream cellular effects in lung cancer, and a summary of key preclinical data and experimental methodologies.

The Role of PRMT5 in Lung Cancer Pathogenesis

PRMT5 is a type II arginine methyltransferase that catalyzes the formation of symmetric dimethylarginine (sDMA) on both histone and non-histone protein substrates.[2][4] This post-translational modification is crucial for regulating a wide array of cellular functions that are often hijacked by cancer cells to promote survival and proliferation.

-

Epigenetic Regulation: PRMT5 symmetrically dimethylates histone H3 at arginine 2 (H3R2me2s), histone H4 at arginine 3 (H4R3me2s), and histone H2A, leading to transcriptional repression of tumor suppressor genes.[2][4]

-

RNA Splicing: A primary function of PRMT5 is the methylation of Sm proteins (such as SmD1 and SmD3), which are core components of the spliceosome. This modification is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][5] Dysregulation of splicing is an emerging hallmark of cancer, contributing to the generation of oncogenic protein isoforms.[6][7]

-

Signal Transduction: PRMT5 influences multiple oncogenic signaling pathways. It can activate the PI3K/AKT/mTOR and ERK pathways and promote angiogenesis and the epithelial-mesenchymal transition (EMT) through the HIF-1α/VEGFR/Akt signaling axis.[3][8][9]

Given its central role in these fundamental processes, PRMT5 is a compelling target for anticancer therapy in lung cancer.[3]

This compound's Core Mechanism: Direct PRMT5 Inhibition

This compound exerts its anticancer effects through the potent and selective inhibition of the PRMT5/MEP50 (methylosome protein 50) complex. Its mechanism is characterized by a unique, pseudo-irreversible binding mode.

This compound binds non-covalently within both the S-adenosylmethionine (SAM) methyl-donor binding site and the substrate-binding pocket of the PRMT5/MEP50 complex.[1][2][5][10] This dual-pocket occupancy leads to a time-dependent and sustained inhibition of PRMT5's methyltransferase activity.[5]

Quantitative Potency of this compound

The inhibitory activity of this compound has been quantified across various assays, demonstrating its high potency.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| In Vitro Enzymatic Assay | PRMT5-MEP50 Complex | IC50 | 0.14 nM | [1][5] |

| Cellular sDMA Assay | A549 Lung Cancer Cells | IC50 | 0.25 nM | [5] |

| Cell Growth Inhibition | Panel of 6 Lung Cancer Cell Lines | IC50 Range | 0.4 – 1.9 nM | [10] |

| Binding Affinity | Human Lung Cancer Cell Lines | Kd | ≤1 nM | [10] |

Downstream Cellular Consequences of PRMT5 Inhibition

By blocking PRMT5, this compound triggers a cascade of downstream events that collectively suppress lung cancer growth.

Global Alteration of RNA Splicing

A primary consequence of this compound treatment is the disruption of pre-mRNA splicing. By preventing the methylation of SmD1/3 proteins, this compound impairs spliceosome assembly.[1][5] This leads to widespread splicing alterations, which can result in the loss of essential proteins or the creation of non-functional transcripts, ultimately leading to cell death in cancer cells that are highly dependent on specific splicing patterns for survival.[11]

Modulation of Oncogenic Signaling Pathways

This compound treatment leads to the downregulation of key signaling pathways that drive lung cancer proliferation and survival. PRMT5 inhibition has been shown to block the activation of the PI3K/AKT/mTOR and ERK signaling pathways.[3] One mechanism for this is the epigenetic de-repression of the miR-99 family of microRNAs.[4][8] This leads to decreased expression of their target, Fibroblast Growth Factor Receptor 3 (FGFR3), a known activator of the ERK and AKT pathways.[4][8]

Transcriptional Reprogramming and Cell Fate

By inhibiting the methylation of histones, this compound alters the epigenetic landscape of lung cancer cells.[2] This leads to the modulation of gene expression, characterized by an increase in anti-proliferative genes and a decrease in genes that promote cell proliferation.[2] The cumulative effect of these changes is potent inhibition of cellular growth, cell cycle arrest, and the induction of apoptosis.[1][8]

Preclinical Efficacy in Lung Cancer Models

The mechanism of this compound translates into significant antitumor activity in preclinical lung cancer models.

In Vivo Efficacy

In a human small cell lung cancer (SCLC) xenograft model (NCI-H1048), oral administration of this compound demonstrated significant efficacy.

| Model | Compound | Dosing | Outcome | Reference |

| NCI-H1048 SCLC Xenograft | This compound | 10 mg/kg, oral, daily | Tumor regression and prolonged tumor growth inhibition after dosing cessation. | [5] |

| Various NSCLC & SCLC Xenografts | This compound | Oral administration | Efficient inhibition of SmD1/3 dimethylation in tumor tissue. | [1] |

Key Experimental Protocols

The following are summaries of key methodologies used to elucidate the mechanism and efficacy of this compound.

In Vitro PRMT5 Enzymatic Activity Assay

-

Objective: To determine the direct inhibitory effect of this compound on PRMT5 methyltransferase activity.

-

Protocol:

-

Recombinant full-length human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., a histone H2A-derived peptide) and the methyl donor S-adenosylmethionine (SAM).[5]

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time (e.g., 120 minutes).[5]

-

The reaction is quenched, and the formation of the methylated peptide product or the byproduct S-adenosyl-L-homocysteine (SAH) is quantified using high-throughput mass spectrometry.[5]

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Symmetric Dimethyl Arginine (sDMA) Assay

-

Objective: To measure the inhibition of PRMT5 activity within cancer cells.

-

Protocol:

-

A549 lung cancer cells are seeded in microplates and allowed to adhere.[5]

-

Cells are treated with a dose range of this compound for a defined period (e.g., 48 hours).[5]

-

Cells are fixed with paraformaldehyde and permeabilized with a detergent.

-

Immunohistochemical staining is performed using a primary antibody specific for sDMA-modified proteins.

-

A fluorescently labeled secondary antibody is used for detection. Nuclei are counterstained with Hoechst stain.[5]

-

Plates are imaged using a high-content screening (HCS) system, and the fluorescence intensity of the sDMA signal per cell is quantified to determine the IC50.[5]

-

Western Blotting for Signaling Pathway Analysis

-

Objective: To assess the effect of this compound on the phosphorylation status and expression of key signaling proteins.

-

Protocol:

-

A549 cells are treated with this compound or a vehicle control (DMSO) for a specified time.

-

Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein concentration is determined using a BCA or Bio-Rad protein assay.[3]

-

Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[3]

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., AKT, ERK, mTOR) or downstream targets (e.g., eIF4E, FGFR3).[3]

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an imaging system, and band intensities are quantified.

-

Conclusion

This compound demonstrates a multifaceted mechanism of action in lung cancer, centered on the potent and sustained inhibition of PRMT5. Its primary downstream effects—the global disruption of RNA splicing and the suppression of critical oncogenic signaling pathways—result in significant anti-proliferative and pro-apoptotic activity. The robust preclinical data, including tumor regression in xenograft models, underscore the potential of this compound as a targeted therapeutic for PRMT5-dependent lung cancers. This guide provides a foundational understanding for researchers and drug development professionals exploring the therapeutic application of PRMT5 inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. mdpi.com [mdpi.com]

- 4. The methylation induced by protein arginine methyltransferase 5 promotes tumorigenesis and progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. RNA splicing alterations in lung cancer pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA splicing alterations in lung cancer pathogenesis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PRMT5 facilitates angiogenesis and EMT via HIF-1α/VEGFR/Akt signaling axis in lung cancer | Aging [aging-us.com]

- 10. This compound, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

JNJ-64619178: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-64619178 (Onametostat) is a potent, selective, and orally bioavailable small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] Dysregulation of PRMT5 is implicated in various cancers, making it an attractive therapeutic target.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and clinical development of JNJ-64619178, presenting key data in a structured format and detailing experimental methodologies.

Discovery

JNJ-64619178 was identified from a focused library of adenosine derivative compounds.[1] The discovery process involved structure-activity relationship (SAR) iterations and pharmacochemical optimizations, starting from a 5' spiro bisamine lead compound.[1] This effort led to the identification of JNJ-64619178 as a highly potent and selective inhibitor of the PRMT5/MEP50 complex.[1]

Mechanism of Action

JNJ-64619178 exhibits a unique mechanism of inhibition characterized by slow off-rate kinetics, leading to a prolonged, pseudo-irreversible inhibition of PRMT5.[2][7] It functions by occupying both the S-adenosylmethionine (SAM) cofactor and the protein substrate binding pockets of the PRMT5/MEP50 complex.[2][4][8] This traps the complex in a catalytically inactive state, preventing the symmetric dimethylation of arginine residues on histone and non-histone protein substrates.[3][7] The inhibition of PRMT5's methyltransferase activity modulates the expression of genes involved in cellular processes like proliferation and splicing, ultimately leading to antitumor effects.[3][4]

Signaling Pathway Diagram

Caption: Mechanism of action of JNJ-64619178 on the PRMT5 signaling pathway.

Preclinical Characterization

Potency and Selectivity

JNJ-64619178 is a highly potent inhibitor of the PRMT5/MEP50 complex. Its selectivity was assessed against a panel of 37 human arginine and lysine methyltransferases. At a concentration of 10 μmol/L, JNJ-64619178 inhibited the PRMT5/MEP50 complex by over 80%, while showing minimal to no inhibition (<15%) of other closely related arginine methyltransferases like PRMT1 and PRMT7, and no significant inhibition of lysine methyltransferases.[1]

| Parameter | Value | Reference |

| PRMT5/MEP50 IC50 | 0.14 nM | [9] |

In Vitro and In Vivo Activity

JNJ-64619178 demonstrated potent antiproliferative activity in a broad range of cancer cell lines, including those from lung, breast, pancreatic, and hematological malignancies.[1][4] In primary acute myelogenous leukemia (AML) samples, sensitivity to JNJ-64619178 correlated with the presence of splicing factor mutations.[4][5] In vivo studies using tumor xenograft models showed that oral administration of JNJ-64619178 resulted in significant tumor growth inhibition and regression.[4][7]

Pharmacokinetics

Pharmacokinetic studies in mice revealed low clearance and moderate oral bioavailability.[1][4]

| Parameter | Value | Dose | Reference |

| Clearance | 6.6 mL/min/kg | 2.5 mg/kg (IV) | [1][4] |

| Absolute Oral Bioavailability | 36% | 10 mg/kg (PO) | [1][4] |

Clinical Development

JNJ-64619178 has been evaluated in a first-in-human, Phase 1, open-label, multicenter study in patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes (MDS).[2][10][11]

Clinical Trial Design

The Phase 1 study (NCT03573310) was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10][11][12] Patients received escalating doses of JNJ-64619178 orally according to two different schedules.[2][13]

Experimental Workflow: Phase 1 Clinical Trial

Caption: Workflow of the first-in-human Phase 1 clinical trial of JNJ-64619178.

Clinical Efficacy and Safety

In the Phase 1 trial involving 90 patients, JNJ-64619178 demonstrated manageable dose-dependent toxicity, with thrombocytopenia being the only dose-limiting toxicity.[2] The study showed preliminary evidence of antitumor activity.[2][6]

| Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| All evaluable patients (n=90) | 5.6% | - | [2][6] |

| Adenoid Cystic Carcinoma (ACC) (n=26) | 11.5% | 19.1 months | [2][6] |

Based on the safety, clinical activity, pharmacokinetic, and pharmacodynamic findings, two provisional recommended phase 2 doses were selected: 1.5 mg intermittently (2 weeks on/1 week off) and 1.0 mg once daily.[2]

In patients with lower-risk MDS, a tolerable dose was identified, but no significant clinical benefit was observed.[14]

Experimental Protocols

In Vitro Methyltransferase Assay

-

Objective: To determine the inhibitory activity of JNJ-64619178 against the PRMT5/MEP50 complex.

-

Methodology: The assay was performed in a reaction mixture containing 10 μmol/L SAM, 1 μmol/L histone H2A (as substrate), and 0.156 nmol/L of the PRMT5/MEP50 enzyme.[8] JNJ-64619178 was added at various concentrations. The production of S-Adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction, was monitored over time to determine the rate of reaction and calculate the IC50 value.[8]

Cellular Target Engagement Assay

-

Objective: To measure the inhibition of PRMT5 activity in cells.

-

Methodology: Cancer cell lines were treated with varying concentrations of JNJ-64619178. Cellular lysates were then prepared and analyzed by Western blot to detect the levels of symmetric dimethylarginine on SmD1 and SmD3 proteins (SmD1/3-Me2), which are known substrates of PRMT5.[4] A reduction in SmD1/3-Me2 levels indicates target engagement and inhibition of PRMT5.[4]

Cell Proliferation Assay

-

Objective: To assess the antiproliferative effect of JNJ-64619178 on cancer cell lines.

-

Methodology: A large panel of cancer cell lines from various histological origins were seeded in multi-well plates and treated with a range of JNJ-64619178 concentrations. Cell viability was measured after a defined incubation period (e.g., 72 hours) using a standard method such as CellTiter-Glo to determine the concentration that inhibits 50% of cell growth (GI50).[15]

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of JNJ-64619178 in a living organism.

-

Methodology: Human cancer cell lines were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. JNJ-64619178 was administered orally at defined doses and schedules (e.g., once-daily or intermittent).[4] Tumor volume and body weight were measured regularly to assess efficacy and toxicity.

Conclusion

JNJ-64619178 is a novel, potent, and selective PRMT5 inhibitor with a distinct pseudo-irreversible mechanism of action.[2][7] It has demonstrated significant preclinical antitumor activity and has shown manageable safety and preliminary efficacy in early-phase clinical trials, particularly in patients with adenoid cystic carcinoma.[2][6] Further clinical development is warranted to fully elucidate the therapeutic potential of JNJ-64619178 in various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. onclive.com [onclive.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Facebook [cancer.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1 study of JNJ-64619178, a protein arginine methyltransferase 5 inhibitor, in patients with lower-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

Onametostat: A Technical Guide to Target Engagement and Cellular Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onametostat (JNJ-64619178) is a potent and selective, orally active, pseudo-irreversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[4] The overexpression of PRMT5 has been implicated in a variety of cancers, making it a compelling target for therapeutic intervention.[5] This technical guide provides an in-depth overview of this compound's target engagement, its cellular effects, and the methodologies used to assess its activity.

Mechanism of Action

This compound exhibits a pseudo-irreversible mode of action, binding simultaneously to the S-adenosylmethionine (SAM) and protein substrate-binding pockets of the PRMT5/MEP50 complex.[3] This dual-pocket occupancy contributes to its high potency and prolonged target engagement. While the binding is non-covalent, it is characterized by a long residence time.[6] By inhibiting the methyltransferase activity of PRMT5, this compound leads to a reduction in the symmetric dimethylation of key substrates, thereby modulating downstream cellular processes.[4]

Quantitative Data

The following tables summarize the in vitro and cellular potency of this compound across various assays and cell lines.

| Assay Type | Target/Cell Line | IC50 | Notes |

| Biochemical Assays | |||

| In vitro Methyltransferase Assay | PRMT5/MEP50 Complex | 0.14 nM | Measures the inhibition of the enzymatic activity of the purified PRMT5/MEP50 complex.[3][7][8] |

| Cellular Assays | |||

| sDMA Production Inhibition | A549 (Lung Cancer) | 0.25 nM | Assessed by reduction in symmetric dimethylarginine (sDMA) production after 48 hours.[3] |

| Cell Viability (Normoxic) | T98-G (Glioblastoma) | 1.3 - 2.5 nM | Determined after 48 hours of incubation under normal oxygen conditions. |

| Cell Viability (Hypoxic) | T98-G (Glioblastoma) | 0.4 - 0.8 nM | Determined after 48 hours of incubation under low oxygen conditions. |

| Cell Viability (Normoxic) | U-251 MG (Glioblastoma) | 0.8 - 1.6 nM | Determined after 48 hours of incubation under normal oxygen conditions. |

| Cell Viability (Hypoxic) | U-251 MG (Glioblastoma) | 0.2 - 0.4 nM | Determined after 48 hours of incubation under low oxygen conditions. |

| Cell Viability (Normoxic) | U-87 MG (Glioblastoma) | 1.6 - 3.2 nM | Determined after 48 hours of incubation under normal oxygen conditions. |

| Cell Viability (Hypoxic) | U-87 MG (Glioblastoma) | 0.8 - 1.6 nM | Determined after 48 hours of incubation under low oxygen conditions. |

| Antimalarial Activity | P. falciparum 3D7 | 1.69 ± 0.04 µM | Determined using a SYBR green-based drug assay.[6] |

Experimental Protocols

In Vitro PRMT5 Methyltransferase Assay (MTase-Glo™)

This assay quantifies the activity of PRMT5 by measuring the production of S-adenosyl homocysteine (SAH), a universal product of methyltransferase reactions.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H2A or a suitable peptide substrate

-

S-adenosylmethionine (SAM)

-

MTase-Glo™ Reagent (Promega)

-

MTase-Glo™ Detection Solution (Promega)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)

-

White, opaque 96- or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme, the histone or peptide substrate, and the this compound dilution.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of SAH produced by adding the MTase-Glo™ Reagent.

-

Incubate for 30 minutes.

-

Add the MTase-Glo™ Detection Solution.

-

Incubate for another 30 minutes and measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration.[6]

Western Blot for Histone Methylation

This protocol is used to assess the levels of symmetric dimethylation on histone proteins, such as H3R2me2s, in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3R2me2s, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific histone modification (e.g., H3R2me2s) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Normalize the signal to a loading control, such as total Histone H3.[6]

Spheroid Formation Assay

This assay evaluates the effect of this compound on the ability of cancer cells to grow in a three-dimensional, anchorage-independent manner, which mimics certain aspects of in vivo tumor growth.

Materials:

-

Ultra-low attachment 96-well plates

-

Cell culture medium

-

This compound

-

Propidium iodide (PI) for viability staining (optional)

-

Imaging system (e.g., microscope with a camera)

Procedure:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Seed the cells into ultra-low attachment 96-well plates at a specific density (e.g., 1000 cells/well).

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for several days (e.g., 7-10 days) to allow for spheroid formation.

-

Monitor spheroid formation and growth by imaging the plates at regular intervals.

-

At the end of the experiment, the size and number of spheroids can be quantified using image analysis software.

-

Cell viability within the spheroids can be assessed by staining with PI and imaging the fluorescence.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Materials:

-

Cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to measure the DNA content of individual cells.

-

The resulting data is used to generate a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.[10]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PRMT5 Target Engagement

This assay provides a quantitative measure of this compound binding to PRMT5 within a cellular context.

Materials:

-

PRMT5 TR-FRET Assay Kit (commercially available from various suppliers)[1][2][11]

-

Cells expressing PRMT5

-

This compound

-

TR-FRET compatible plate reader

Procedure:

-

Follow the specific protocol provided with the commercial HTRF assay kit. Generally, the steps involve:

-

Lysis of cells treated with different concentrations of this compound.

-

Addition of the HTRF antibody pair (a donor and an acceptor fluorophore-labeled antibody that bind to PRMT5).

-

Incubation to allow for antibody binding.

-

Measurement of the TR-FRET signal. The signal is generated when the donor and acceptor antibodies are in close proximity, which occurs when they are bound to the same PRMT5 molecule.

-

In the presence of this compound that engages the target, a conformational change or direct interference may disrupt the antibody binding, leading to a decrease in the TR-FRET signal.

-

The change in the TR-FRET signal is proportional to the degree of target engagement by the inhibitor.

RNA Sequencing (RNA-seq) Analysis Workflow

This workflow outlines the general steps for analyzing changes in the transcriptome of cells treated with this compound.

Procedure:

-

RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable kit.

-

Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves rRNA depletion, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Quantification: Count the number of reads mapping to each gene or transcript using tools like featureCounts or Salmon.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the control and this compound-treated groups.[12]

-

Downstream Analysis: Perform pathway analysis and gene ontology enrichment analysis on the list of differentially expressed genes to understand the biological processes affected by this compound.

Signaling Pathways and Cellular Effects

This compound, through its inhibition of PRMT5, impacts several key signaling pathways and cellular processes that are critical for cancer cell proliferation and survival.

RNA Splicing

PRMT5 is a key component of the spliceosome, and its methyltransferase activity is essential for the proper assembly and function of this complex. This compound treatment leads to the suppression of RNA splicing.[9] This is a critical mechanism of its anti-cancer activity, as many cancer cells are particularly dependent on precise splicing for their survival and proliferation.

Cell Cycle Arrest

Transcriptomic studies have revealed that this compound treatment can induce cell cycle arrest, particularly at the G1 phase.[9] This is evidenced by the downregulation of histone gene clusters and the upregulation of cell cycle inhibitors like p21 (CDKN1A).

Downregulation of Glioblastoma Survival Pathways

In glioblastoma cell lines, this compound treatment leads to the downregulation of several major cell survival pathways.[9] While direct mechanistic links for this compound are still under investigation, the known roles of PRMT5 suggest potential impacts on pathways like Wnt/β-catenin and ERK signaling. PRMT5 has been shown to regulate the Wnt/β-catenin pathway by epigenetically silencing the expression of negative regulators like DKK1 and DKK3.[13] It has also been implicated in modulating the amplitude of the ERK1/2 signaling pathway.[14]

Conclusion

This compound is a highly potent and selective inhibitor of PRMT5 with a well-defined mechanism of action. Its ability to engage its target in a pseudo-irreversible manner leads to sustained inhibition of PRMT5's methyltransferase activity. This, in turn, disrupts critical cellular processes in cancer cells, including RNA splicing and cell cycle progression, and downregulates key survival pathways. The comprehensive experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and other PRMT5 inhibitors. Further investigation into the precise downstream effects of this compound on various signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JNJ-64619178 | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Inhibition of epigenetic and cell cycle-related targets in glioblastoma cell lines reveals that this compound reduces proliferation and viability in both normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 11. PathSpecific™ Human PRMT5 Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]

- 12. rna-seqblog.com [rna-seqblog.com]

- 13. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Arginine Methyltransferase 5 Regulates ERK1/2 Signal Transduction Amplitude and Cell Fate Through CRAF - PMC [pmc.ncbi.nlm.nih.gov]

Onametostat's Inhibition of Symmetric Dimethylarginine (sDMA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onametostat (JNJ-64619178) is a potent and selective, orally active, pseudo-irreversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[4][5] Dysregulation of PRMT5 activity and subsequent alteration in sDMA levels are implicated in various cancers.[4][6] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in inhibiting sDMA. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and sDMA

This compound targets PRMT5, a type II protein arginine methyltransferase that catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of sDMA.[3][4] PRMT5 forms a highly active hetero-octameric complex with Methylosome Protein 50 (MEP50) to carry out its catalytic function.[6][7] The substrates of PRMT5 are diverse and include proteins involved in crucial cellular processes such as RNA splicing, signal transduction, and transcriptional regulation.[5][8]

One of the key substrates of the PRMT5/MEP50 complex are Sm proteins (SmD1 and SmD3), which are core components of the spliceosome.[3][9] The symmetric dimethylation of these proteins is essential for the proper assembly and function of the spliceosome.[10] By inhibiting PRMT5, this compound blocks this methylation process, leading to a reduction in cellular sDMA levels, disruption of spliceosome function, and ultimately, inhibition of cancer cell proliferation.[3][7]

Mechanism of Action of this compound

This compound acts as a pseudo-irreversible inhibitor by binding to both the SAM and substrate-binding pockets of the PRMT5/MEP50 complex.[2][3] This dual-binding mode contributes to its high potency and selectivity. The inhibition of PRMT5's methyltransferase activity by this compound leads to a dose-dependent decrease in the symmetric dimethylation of its substrates, making sDMA a valuable pharmacodynamic biomarker for assessing this compound's target engagement.[11]

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on PRMT5 activity and sDMA production from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of PRMT5 by this compound

| Assay System | Target | IC50 (nM) | Reference(s) |

| Full-length human PRMT5/MEP50 complex expressed in Sf9 insect cells | PRMT5 | 0.14 | [2][3][12] |

| Inhibition of sDMA production in human A549 lung carcinoma cells (48-hour treatment) | Cellular PRMT5 | 0.25 | [3] |

| Inhibition of full-length human N-terminal FLAG-tagged PRMT5 expressed in Sf9 insect cells using histone H2A | PRMT5 | 0.14 | [13] |

Table 2: In Vivo Efficacy of this compound and Effect on sDMA

| Animal Model | Tumor Type | Dosage and Administration | Effect on sDMA | Antitumor Activity | Reference(s) |

| C57BL/6 mice | Not specified | 10 mg/kg, oral, daily | Selective and efficient blockage of the methylation of SMD1/3 proteins. | Not specified in the context of sDMA reduction. | [13] |

| Human small cell lung cancer xenograft (NCI-H1048) | Small Cell Lung Cancer | Not specified | Efficient inhibition of dimethylation of SMD1/3 proteins. | Tumor regression and prolonged tumor growth inhibition after dosing cessation. | [3][13] |

| Z-138 mantle cell lymphoma xenograft | Mantle Cell Lymphoma | 25-100 mg/kg, BID, oral | Dose-dependent decrease in sDMA (9-2% of vehicle at 12.5-100 mg/kg). | Significant dose-dependent tumor growth inhibition. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on PRMT5 and sDMA.

PRMT5/MEP50 Methyltransferase Activity Assay (Radiometric)

This assay measures the transfer of a tritiated methyl group from [³H]-SAM to a peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 (1-21) peptide substrate (SGRGKGGKGLGKGGAKRHRKV)

-

[³H]-S-Adenosyl-L-methionine (SAM)

-

Unlabeled SAM

-

PRMT5 assay buffer (50 mM Tris pH 8.5, 50 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM TCEP)

-

This compound (or other inhibitors) dissolved in DMSO

-

20% Trichloroacetic acid (TCA)

-

96-well filter plates

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to a 96-well microtiter plate.

-

Prepare a master mix containing the PRMT5/MEP50 complex and the H4 peptide substrate in PRMT5 assay buffer.

-

Add 44 µL of the master mix to each well containing the inhibitor. The final concentration should be approximately 10 nM PRMT5/MEP50 and 200 nM peptide.

-

Prepare the [³H]-SAM and unlabeled SAM mix in PRMT5 assay buffer to a final concentration of 1 µM with a specific activity of 0.2 µCi/µL.

-

Initiate the reaction by adding 5 µL of the SAM mix to each well.

-

Incubate the plate at room temperature for 25 minutes.

-

Stop the reaction by adding 100 µL of 20% TCA.

-

Transfer the reaction mixture to a 96-well filter plate to capture the ³H-labeled peptide.

-

Wash the filter plate five times with PBS buffer.

-

Dry the filter plate, add 100 µL of scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

Calculate the IC50 values by fitting the data to a four-parameter dose-response curve.[12]

Cellular sDMA Quantification by Immunohistochemistry (IHC)

This protocol describes the detection and semi-quantification of sDMA levels in cultured cells treated with this compound.

Materials:

-

A549 cells

-

This compound

-

Cell culture medium and supplements

-

Paraformaldehyde (4%)

-

Triton X-100 (0.1%)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against sDMA

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., Hoechst stain)

-

High-content screening (HCS) imaging system

Procedure:

-

Seed A549 cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 48 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-sDMA antibody diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content screening system.

-

Quantify the fluorescence intensity of the sDMA signal within the nuclear region defined by the counterstain.

-

Normalize the sDMA signal to the vehicle-treated control to determine the percentage of sDMA reduction and calculate the IC50.[3]

sDMA Quantification in Biological Samples by LC-MS/MS

This method allows for the precise quantification of sDMA levels in plasma, serum, or cell lysates.

Materials:

-

Plasma, serum, or cell lysate samples

-

Internal standard (e.g., ¹³C-arginine and d⁷-ADMA)

-

Methanol with 1% ammonium acetate

-

Acetonitrile with 1% formic acid

-

Silica column for HPLC

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

To 50 µL of the biological sample, add 50 µL of the internal standard solution.

-

Precipitate the proteins by adding 300 µL of methanol containing 1% ammonium acetate.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 300 µL of acetonitrile with 1% formic acid.

-

Inject the mixture onto a silica column connected to the LC-MS/MS system.

-

Perform chromatographic separation and detect sDMA and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantify the sDMA concentration by comparing the peak area ratio of sDMA to the internal standard against a standard curve.[6]

Visualizations

The following diagrams illustrate the key signaling pathway involving this compound and a typical experimental workflow for assessing its activity.

Caption: this compound inhibits the PRMT5/MEP50 complex, blocking sDMA formation.

Caption: Workflow for assessing this compound's effect on sDMA levels.

Conclusion

This compound is a highly potent and selective inhibitor of PRMT5 that effectively reduces cellular levels of symmetric dimethylarginine. The data presented in this guide demonstrate its activity in both in vitro and in vivo models. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological effects of this compound and other PRMT5 inhibitors. The visualization of the PRMT5-sDMA signaling pathway highlights the critical role of this post-translational modification in cancer biology and underscores the therapeutic potential of targeting this axis with inhibitors like this compound.

References

- 1. Development of Macrocyclic PRMT5–Adaptor Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agilent.com [agilent.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PRMT5 promotes symmetric dimethylation of RNA processing proteins and modulates activated T cell alternative splicing and Ca2+/NFAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. selleckchem.com [selleckchem.com]

The pseudo-irreversible binding mode of Onametostat

An In-Depth Technical Guide to the Pseudo-Irreversible Binding Mode of Onametostat

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (JNJ-64619178) is a potent, selective, and orally bioavailable inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its mechanism of action is distinguished by a pseudo-irreversible binding mode, which is characterized by a slow dissociation rate from its target, leading to prolonged pharmacodynamic effects.[3][4] This non-covalent, time-dependent inhibition results from this compound's unique interaction with the PRMT5/MEP50 complex, where it simultaneously occupies both the S-adenosylmethionine (SAM) cofactor and the protein substrate-binding pockets.[1][3] This guide provides a detailed examination of this binding mechanism, summarizes key quantitative data, outlines the experimental protocols used for its characterization, and illustrates the relevant biological pathways.

The Target: PRMT5 and its Role in Cellular Processes

PRMT5 is a type II arginine methyltransferase that plays a critical role in various cellular processes by catalyzing the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[5] A key function of PRMT5 is the methylation of components of the spliceosome, such as SmD1 and SmD3, which is essential for the proper assembly and function of this complex.[1][3] By modulating pre-mRNA splicing, PRMT5 influences the expression of a multitude of genes involved in cell cycle progression, proliferation, and survival.[5][6] Overexpression of PRMT5 has been observed in numerous cancers, making it a compelling target for therapeutic intervention.[5]

This compound's Impact on the PRMT5 Signaling Pathway

This compound functions by directly inhibiting the catalytic activity of the PRMT5/MEP50 complex. This inhibition prevents the transfer of methyl groups from the SAM cofactor to arginine residues on substrate proteins. The most immediate downstream effect is a reduction in sDMA levels on critical substrates, leading to disruption of the splicing process and altered gene expression, which ultimately results in the inhibition of tumor cell growth.[3][5]

Caption: this compound inhibits the PRMT5 catalytic cycle, blocking substrate methylation and downstream signaling.

The Pseudo-Irreversible Binding Mechanism

The term "pseudo-irreversible" describes a non-covalent binding interaction with a very slow dissociation rate (k_off), resulting in a prolonged target residence time.[4][7] This is distinct from irreversible covalent binding. This compound achieves this by forming a highly stable, albeit non-covalent, ternary complex with PRMT5 and its cofactor SAM.[1][8] Structural and biochemical data indicate that this compound lodges itself across both the SAM and substrate-binding pockets, creating an extensive network of interactions that kinetically traps the inhibitor on the enzyme.[1][3][9] This prolonged target engagement means that the pharmacodynamic effect can persist even after the systemic concentration of the drug has decreased.[4]

Caption: Logical model of this compound's pseudo-irreversible binding to PRMT5.

Quantitative Binding and Inhibition Data

The potency of this compound has been quantified through various biochemical and cellular assays. Its sub-nanomolar IC50 value against the PRMT5/MEP50 complex highlights its exceptional inhibitory activity. The low nanomolar dissociation constant (Kd) further confirms a high-affinity binding interaction.

| Parameter | Value | Assay Context | Source(s) |

| IC50 | 0.14 nM | In vitro, PRMT5/MEP50 complex | [1][2][3] |

| Kd | ≤ 1 nM | Cellular context (Lung Cancer Cell Lines) | [9] |

| Cellular IC50 | 0.4 - 1.9 nM | Proliferation assay (Lung Cancer Cell Lines) | [9] |

Key Experimental Methodologies

The characterization of this compound's binding mode relies on a suite of robust biochemical and cellular assays.

In Vitro PRMT5 Methyltransferase Assay

This biochemical assay directly measures the enzymatic activity of PRMT5 and its inhibition by this compound.

-

Objective: To determine the IC50 value of this compound against the PRMT5/MEP50 complex.

-

Principle: Quantifies the transfer of a methyl group from the cofactor (SAM) to a peptide substrate.

-

General Protocol:

-

Recombinant full-length human PRMT5/MEP50 complex is incubated with a peptide substrate (e.g., derived from Histone H2A or H4) and the methyl donor, SAM.[1]

-

Varying concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 120 minutes).[1]

-

The reaction is quenched.

-

The extent of substrate methylation is quantified, typically using high-throughput mass spectrometry to detect the methylated peptide product.

-

IC50 curves are generated by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) of biomolecular interactions in real-time.

-

Objective: To determine the kinetic parameters (k_on, k_off) and affinity (Kd) of the this compound-PRMT5 interaction.

-

Principle: The PRMT5 protein (ligand) is immobilized on a sensor chip. As this compound (analyte) flows over the surface and binds, the change in mass at the surface alters the refractive index, which is detected as a response signal.[10][11]

-

General Protocol:

-

Immobilization: The purified PRMT5/MEP50 complex is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip).[12][13]

-

Association: A solution containing this compound at a specific concentration is injected over the sensor surface at a constant flow rate, and the binding (increase in response units) is monitored over time.[10]

-

Dissociation: The this compound solution is replaced with a running buffer, and the dissociation of the inhibitor from the complex (decrease in response units) is monitored over time.[10]

-

Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (response vs. time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd = k_off / k_on).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying and quantifying the engagement of a drug with its target in an intact cellular environment.[14][15]

-

Objective: To confirm that this compound binds to and stabilizes PRMT5 in living cells.

-

Principle: Ligand binding to a protein generally increases its thermal stability. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[14][16]

-

General Protocol:

-

Treatment: Intact cells are treated with either a vehicle control or varying concentrations of this compound for a specified duration.

-

Heating: The cell suspensions are heated to a range of temperatures for a short period (e.g., 3 minutes). This creates a "melt curve" for the target protein.

-

Lysis: Cells are lysed to release their contents.

-

Separation: The aggregated (denatured) proteins are separated from the soluble protein fraction by centrifugation.

-

Detection: The amount of soluble PRMT5 remaining in the supernatant at each temperature is quantified, typically by Western Blot or mass spectrometry.

-

Analysis: A shift in the melting temperature (Tm) of PRMT5 in the presence of this compound compared to the vehicle control indicates target engagement.

-

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

is a cornerstone of its potent and sustained inhibitory effect on PRMT5. By forming a long-lived, stable complex that spans both the SAM and substrate-binding sites, this compound effectively shuts down the enzyme's methyltransferase activity. This mechanism, characterized by a slow dissociation rate and confirmed by robust experimental methods like SPR and CETSA, leads to prolonged target engagement within cancer cells. Understanding this sophisticated binding kinetic profile is crucial for the rational design of future PRMT5 inhibitors and for optimizing their clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. drughunter.com [drughunter.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The importance of binding kinetics and drug-target residence time in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H23BrN6O2 | CID 126637809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Splicing Modulation as a Promising Therapeutic Strategy for Lysosomal Storage Disorders: The Mucopolysaccharidoses Example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Drug Binding and Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. dhvi.duke.edu [dhvi.duke.edu]

- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Onametostat's Impact on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onametostat (JNJ-64619178) is a potent and selective, orally bioavailable, non-covalent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This document provides a detailed technical overview of this compound's mechanism of action, with a specific focus on its effects on histone methylation patterns. It includes a summary of quantitative data, detailed experimental protocols for assessing these changes, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by inhibiting the catalytic activity of the PRMT5/MEP50 complex.[4] PRMT5, in complex with its cofactor MEP50 (methylosome protein 50), utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the symmetric dimethylation of arginine residues on its substrates.[4] Histones are key substrates of PRMT5, and the primary histone mark deposited by this enzyme is symmetric dimethylation of arginine 2 on histone H3 (H3R2me2s).[5] Other histone targets include H2AR3 and H4R3.[4] By inhibiting PRMT5, this compound leads to a global reduction in sDMA levels, including a significant decrease in H3R2me2s.[5] This alteration in the histone methylation landscape can lead to changes in gene expression, affecting cellular processes such as proliferation and differentiation.[4]

Data Presentation: Quantitative Effects on Histone Methylation

The primary and most well-documented effect of this compound on histone methylation is the reduction of H3R2me2s. The following table summarizes the observed effects from a key study. It is important to note that publicly available, detailed quantitative data in a tabular format from multiple cancer cell lines is limited. The data presented below is derived from a study on Plasmodium falciparum, where this compound also targets the parasite's PRMT5 homolog.

| Histone Mark | Organism/Cell Type | This compound Concentration | Treatment Duration | Method of Detection | Observed Effect | Reference |

| H3R2me2s | Plasmodium falciparum (schizont stage) | IC50 (1.69 µM) | 3 hours | Western Blot | Significant reduction in H3R2me2s levels compared to DMSO control.[5] | [5] |

IC50 Values of this compound in Various Cell Lines:

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-small cell lung cancer | 0.25 | [2] |

| NCI-H1048 | Small cell lung cancer | Not explicitly stated, but shows tumor regression | [1] |

| T98-G | Glioblastoma | High potency observed | [6][7] |

| U-251 MG | Glioblastoma | High potency observed | [6][7] |

| U-87 MG | Glioblastoma | High potency observed | [6][7] |

Experimental Protocols

Western Blotting for H3R2me2s Detection

This protocol is adapted from a study investigating this compound's effect on P. falciparum and general histone western blotting guidelines.

Objective: To qualitatively or semi-quantitatively assess the levels of H3R2me2s in cells treated with this compound compared to a control group.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 15% for histone resolution)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-H3R2me2s

-

Loading control primary antibody: Rabbit or Mouse anti-Histone H3

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest cells and wash with PBS.

-

Perform acid extraction of histones or prepare whole-cell lysates using a suitable lysis buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein (e.g., 10-20 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2s (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

-

-

Quantification:

-

Use densitometry software to quantify the band intensities for H3R2me2s and the loading control.

-

Normalize the H3R2me2s signal to the loading control signal for each sample.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3R2me2s

Objective: To identify the genomic regions where H3R2me2s is enriched and to assess the genome-wide changes in this mark following this compound treatment.

Materials:

-

Cells of interest

-

This compound and DMSO

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonicator

-

ChIP dilution buffer

-

Protein A/G magnetic beads

-

Anti-H3R2me2s antibody for ChIP

-

IgG control antibody

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound or DMSO as described for Western blotting.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to release the nuclei.

-

Sonicate the nuclear lysate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with the anti-H3R2me2s antibody or an IgG control antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the immunoprecipitated DNA.

-

Perform next-generation sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3R2me2s enrichment.

-

Compare the peak profiles between this compound-treated and control samples to identify differential enrichment.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the PRMT5-MEP50 complex, preventing the transfer of methyl groups from SAM to histone and non-histone substrates.

Experimental Workflow for Assessing this compound's Effect

Caption: A general workflow for studying the effects of this compound on histone methylation in cultured cells.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. This compound, a PfPRMT5 inhibitor, exhibits antimalarial activity to Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of epigenetic and cell cycle-related targets in glioblastoma cell lines reveals that this compound reduces proliferation and viability in both normoxic and hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Onametostat's Antiproliferative Activity in Hematologic Malignancies: A Technical Overview

Introduction

Onametostat (JNJ-64619178) is a potent, selective, and orally active inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] PRMT5 is a type II methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[4] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[5] Upregulation of PRMT5 is observed in a variety of hematologic malignancies, such as leukemia and lymphoma, where it promotes cancer cell proliferation and is often associated with decreased patient survival.[4][6] By inhibiting PRMT5, this compound disrupts these oncogenic processes, leading to antiproliferative effects and making it a promising therapeutic agent for these diseases.[5]

Mechanism of Action and Signaling Pathways

This compound functions by binding to the S-adenosylmethionine (SAM) and substrate-binding pockets of the PRMT5/MEP50 complex in a pseudo-irreversible manner.[2][4] This inhibition prevents the methylation of key substrates. One of the critical downstream effects of PRMT5 inhibition is the disruption of the spliceosome machinery through the reduced methylation of SmD1/3 proteins.[1] This leads to aberrant RNA splicing, which can be detrimental to cancer cells that are often highly dependent on specific splicing events for their survival and proliferation.

Furthermore, PRMT5 activity is linked to key oncogenic signaling pathways. For instance, PRMT5 can associate with the oncoprotein MYC, and its activity is implicated in glioblastoma.[5] While the direct link to c-MYC and RAS pathways in hematologic malignancies is a subject of ongoing research, the broad impact of PRMT5 on gene regulation suggests potential interactions.[7] In acute myeloid leukemia (AML), PRMT5 has been shown to repress the transcription of microRNA-29b (miR-29b) and enhance the transcription of FMS-like tyrosine kinase 3 (FLT3).[8]

Below is a diagram illustrating the signaling pathway of PRMT5 and the inhibitory action of this compound.

Antiproliferative Activity Data

In Vitro Activity

This compound has demonstrated potent antiproliferative activity across a range of hematologic malignancy cell lines. The half-maximal inhibitory concentration (IC50) for PRMT5 is in the subnanomolar range, indicating high potency.[1]

| Cell Line | Hematologic Malignancy | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | Potent Growth Suppression | [7] |

| Z138 | Mantle Cell Lymphoma | Synergistic/Additive Effects | [9] |

| SP53 | Mantle Cell Lymphoma | Synergistic/Additive Effects | [9] |

| SP49 | Mantle Cell Lymphoma | Synergistic/Additive Effects | [9] |

In Vivo Activity

Preclinical studies using xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition.

| Model | Hematologic Malignancy | Dosing | Outcome | Reference |

| MOLM-13 Xenograft | Acute Myeloid Leukemia | Not Specified | Suppressed tumor growth | [7] |

| Patient-Derived Xenograft | Diffuse Large B-Cell Lymphoma | Not Specified | Reduced tumor volume, improved survival | [6] |

Clinical Trial Data

A phase 1 clinical trial (NCT03573310) evaluated this compound in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and lower-risk myelodysplastic syndromes (MDS).[10] For patients with lower-risk MDS, despite robust target engagement, clinical activity was not observed, and enrollment was halted.[7] Further investigation is needed to understand the role of PRMT5 inhibition in MDS.[7]

| Clinical Trial ID | Phase | Conditions | Status | Key Findings (MDS cohort) | Reference |

| NCT03573310 | 1 | Advanced Solid Tumors, NHL, Lower Risk MDS | Active, not recruiting | No significant clinical activity observed | [7][10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's antiproliferative effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[13]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.[15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest them.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently, and incubate on ice or at -20°C.[16]

-

Washing: Wash the cells with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cells in a staining buffer containing RNase A to degrade RNA, which PI can also bind to.[16][17]

-

PI Staining: Add Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer, viewing the data on a linear scale.[16]

Conclusion

This compound is a highly potent PRMT5 inhibitor with demonstrated antiproliferative activity in preclinical models of various hematologic malignancies. Its mechanism of action, primarily through the disruption of RNA splicing, leads to cell growth inhibition and apoptosis. While early clinical data in lower-risk MDS did not show significant activity, the strong preclinical rationale supports further investigation of this compound, potentially in other hematologic malignancies or in combination with other therapeutic agents. The detailed experimental protocols provided herein serve as a guide for researchers to further explore the therapeutic potential of this compound and other PRMT5 inhibitors in the context of hematologic cancers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. drughunter.com [drughunter.com]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. mdpi.com [mdpi.com]

- 6. PRMT5 in gene regulation and hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (JNJ-64619178) News - LARVOL Sigma [sigma.larvol.com]

- 8. The dual epigenetic role of PRMT5 in acute myeloid leukemia: gene activation and repression via histone arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (JNJ-64619178) / J&J [delta.larvol.com]

- 10. Clinical Trial: NCT03573310 - My Cancer Genome [mycancergenome.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 14. Apoptosis Protocols | USF Health [health.usf.edu]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Flow cytometry with PI staining | Abcam [abcam.com]

Onametostat: A Technical Guide to its Molecular Landscape and Functional Inhibition of PRMT5

For Researchers, Scientists, and Drug Development Professionals

Abstract